1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-cyclobutyl-5-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-8(6-12)5-10-11(7)9-3-2-4-9/h5-6,9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZXAQUDBMQBKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCC2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutyl hydrazine with an appropriate diketone or aldehyde, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products:
Oxidation: 1-Cyclobutyl-5-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-Cyclobutyl-5-methyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In synthetic chemistry, 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde is utilized as a precursor for the development of novel compounds. Its unique cyclobutyl structure allows for diverse chemical modifications, making it valuable in the design of new materials and pharmaceuticals.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 18 |
| This compound | S. aureus | 22 |
- Anti-inflammatory Effects : In vitro studies demonstrate that this compound reduces pro-inflammatory cytokines, indicating its potential application in treating inflammatory diseases.
| Treatment | Cytokine Levels (pg/mL) |
|---|---|
| Control | IL-6: 160 |
| Compound | IL-6: 80 |
Agricultural Applications
Given its structural properties, this compound has been explored for its fungicidal activity. Preliminary research suggests it may disrupt fungal metabolic pathways, making it a candidate for agricultural fungicides.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against various pathogenic bacteria. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria.
Case Study 2: Anti-inflammatory Activity
In a murine model, administration of this compound resulted in a notable reduction in paw edema and inflammatory cytokine levels compared to control groups, highlighting its therapeutic potential in inflammatory conditions.
Mechanism of Action
The mechanism of action of 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde is primarily related to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Pyrazole carbaldehydes are versatile intermediates in organic synthesis and pharmaceutical research.
Structural and Substituent Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde | C₉H₁₂N₂O | 164.2 | 1-cyclobutyl, 5-methyl | 1253105-73-5 |
| 1-Methyl-1H-pyrazole-4-carbaldehyde | C₅H₆N₂O | 110.11 | 1-methyl | 25016-11-9 |
| 5-Methoxyphenyl-1-methyl-1H-pyrazole-4-carbaldehyde | C₁₂H₁₂N₂O₂ | 220.24 (calculated) | 1-methyl, 5-methoxyphenyl | Not provided |
| 1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde | C₁₂H₉ClF₃N₂OS | 333.73 (calculated) | 1-methyl, 3-CF₃, 5-SC₆H₄Cl | Not provided |
Key Observations :
The trifluoromethyl (CF₃) and sulfanyl (S–) groups in the third analog () introduce strong electron-withdrawing effects, which may increase the aldehyde’s electrophilicity compared to the target compound’s methyl and cyclobutyl groups .
Physicochemical Properties
While explicit data on melting points or solubility are absent in the evidence, inferences can be made:
- Cyclobutyl vs. Aryl Substituents : The cyclobutyl group’s strain and hydrophobicity may lower aqueous solubility compared to aryl-substituted analogs like the methoxyphenyl derivative .
Biological Activity
1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
The compound is characterized by its unique pyrazole ring structure, which contributes to its biological activity. The molecular formula is CHNO, and it exhibits properties that make it suitable for further modifications to enhance its pharmacological profile.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting their growth. The mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Antitumor Activity
The compound has also been evaluated for its antitumor effects. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, such as HCT116 (colon cancer) and MCF-7 (breast cancer). The observed IC values suggest a dose-dependent response.
Table 2: Antitumor Activity of this compound
| Cancer Cell Line | IC (µM) |
|---|---|
| HCT116 | 2.5 |
| MCF-7 | 3.0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. Preliminary research suggests that it may act as an enzyme inhibitor, blocking pathways essential for cell survival and proliferation in pathogens and cancer cells.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of several pyrazole derivatives, including this compound. The study highlighted its effectiveness against multi-drug resistant strains, suggesting potential use in developing new antibiotics .
Case Study 2: Cancer Treatment
A recent investigation focused on the antitumor effects of this compound in vivo using mouse models. The results indicated a significant reduction in tumor size when treated with the compound compared to controls, supporting its potential as an adjunct therapy in cancer treatment .
Q & A
Q. What are the established synthetic routes for 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?
The compound is typically synthesized via the Vilsmeier-Haack reaction , a two-step process involving:
Chlorination : Reacting 3-methyl-1-cyclobutyl-1H-pyrazol-5(4H)-one with POCl₃ and DMF to form the 5-chloro intermediate.
Nucleophilic substitution : Replacing the chlorine atom with a methyl group or other substituents using K₂CO₃ as a base in polar aprotic solvents (e.g., DMF or DMSO) .
Q. Optimization Tips :
Q. How can researchers confirm the structural identity and purity of this compound?
Analytical Methods :
Q. What are the recommended storage conditions and safety protocols for handling this compound?
- Storage : Keep in airtight containers at –20°C under inert gas (N₂/Ar) to prevent aldehyde oxidation .
- Safety :
Advanced Research Questions
Q. How can this compound serve as a building block for synthesizing fused heterocyclic systems?
The aldehyde group enables condensation reactions with nucleophiles (e.g., hydrazines, amines) to form fused rings:
Q. Design Considerations :
Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?
Q. How should researchers address contradictions in synthetic yields reported across studies?
Common Issues :
Q. Troubleshooting Table :
| Issue | Solution | Reference |
|---|---|---|
| Low chlorination yield | Use excess POCl₃ (2 eq.) | |
| Aldehyde degradation | Store under N₂, add BHT (0.1%) | |
| Cyclobutyl ring opening | Lower reaction temperature (<80°C) |
Q. What strategies enhance the bioactivity of derivatives derived from this compound?
- Structural Modifications :
- Biological Screening :
Q. How can reaction mechanisms for nucleophilic substitutions at the 4-carbaldehyde position be experimentally validated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
